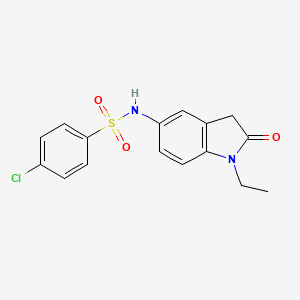

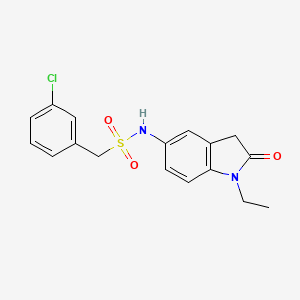

4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

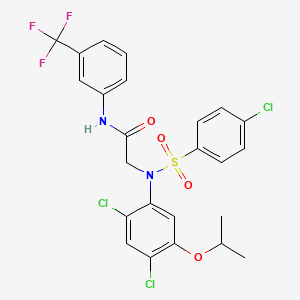

The synthesis of benzenesulfonamide derivatives involves the introduction of various functional groups to the core structure to enhance biological activity. For instance, in paper , a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and evaluated. Similarly, paper describes the synthesis of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives. These synthetic approaches often involve multi-step reactions, including the formation of Schiff bases, which are common intermediates in the synthesis of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their biological activity. The presence of the chloro group and the substitution pattern on the indole ring or other heterocyclic rings, as seen in papers and , can significantly influence the binding affinity and specificity towards biological targets such as enzymes or receptors. The molecular modeling studies, as mentioned in paper , help in understanding the interaction of these molecules with their targets and in designing compounds with improved efficacy.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the attached heterocycles. These compounds can undergo various chemical reactions, including further substitution, oxidation, and conjugation, which can modify their biological activity. The synthesis processes described in the papers involve reactions such as condensation, cyclization, and thiolation, which are fundamental in constructing the sulfonamide scaffold and introducing diversity into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and pharmacokinetic profile. For example, the lipophilic parameter log P is mentioned in paper as a significant factor governing antimicrobial activity. The metabolic stability of these compounds, as discussed in paper , is also a critical factor in their development as therapeutic agents. The introduction of specific substituents can enhance the metabolic stability and, consequently, the bioavailability of these compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

A series of derivatives related to 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds within this series have demonstrated significant effectiveness against various microbial strains and cancer cell lines, showcasing the potential of these derivatives in developing new therapeutic agents. The antimicrobial activity is influenced by the lipophilic parameter, log P, and topological parameters, indicating the importance of molecular structure in their biological activity (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives, which are structurally related to this compound, have shown potent in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII. These findings suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Sethi et al., 2013).

Urease Inhibition for GIT Disorders

Derivatives of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides have been identified as potent urease inhibitors, which could be promising for treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy. This highlights the therapeutic potential of these compounds in addressing GIT-related ailments (Irshad et al., 2021).

Zukünftige Richtungen

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their diverse biological activities . Therefore, “4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could be of interest in future research and drug development.

Wirkmechanismus

Target of Action

The compound, 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFAIKTXGRKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)